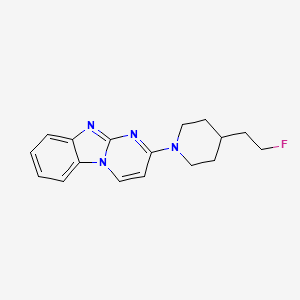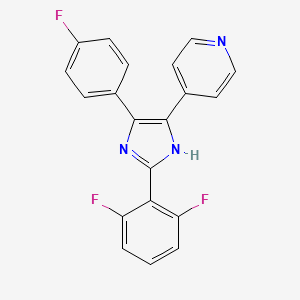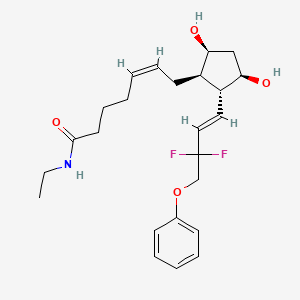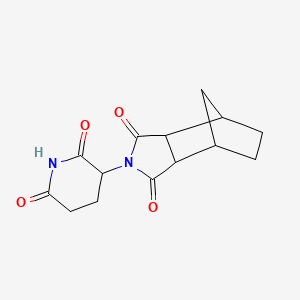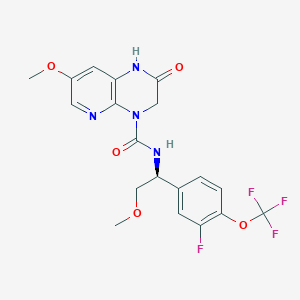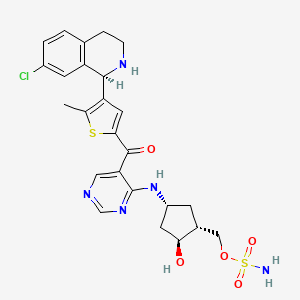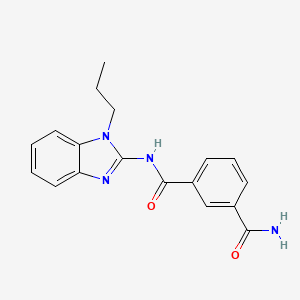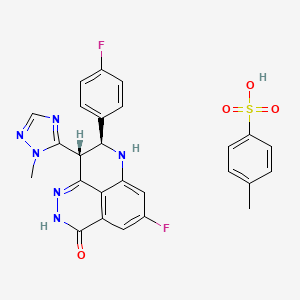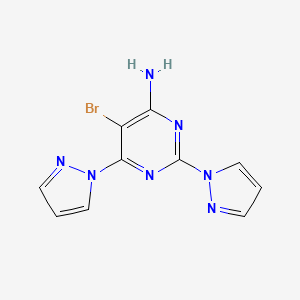
叔丁氧羰基-氨基氧基-聚乙二醇3-氧胺
描述
t-Boc-Aminooxy-PEG3-oxyamine is a polyethylene glycol (PEG) derivative with a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a terminal oxyamine group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable oxime bonds with aldehydes and ketones .
科学研究应用
t-Boc-Aminooxy-PEG3-oxyamine has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids through oxime bond formation.
Drug delivery: The PEGylation improves the solubility and stability of drugs, enhancing their delivery and efficacy.
Chemical biology: Used in the synthesis of bioorthogonal probes and click chemistry applications.
Material science: Employed in the modification of surfaces and the synthesis of functional materials .
作用机制
Target of Action
t-Boc-Aminooxy-PEG3-oxyamine is a PEG crosslinker with a t-Boc protected aminooxy and a free aminooxy group . The primary targets of this compound are aldehyde groups .
Mode of Action
The terminal oxyamine group of t-Boc-Aminooxy-PEG3-oxyamine can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-Boc group can be removed under mild acidic conditions .
Pharmacokinetics
Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
The result of t-Boc-Aminooxy-PEG3-oxyamine’s action is the formation of stable oxime bonds or hydroxylamine linkages with aldehyde groups . This can lead to significant changes in the structure and function of the target molecules.
Action Environment
Environmental factors such as pH can influence the action of t-Boc-Aminooxy-PEG3-oxyamine. For instance, the t-Boc group can be removed under mild acidic conditions . Additionally, aminooxy compounds are very reactive and sensitive; they cannot be stored for long term . Immediate use (within 1 week) is highly recommended .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG3-oxyamine typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then reacted with a PEG3 linker to form the desired compound.
Deprotection: The t-Boc group can be removed under mild acidic conditions to yield the free aminooxy group
Industrial Production Methods
Industrial production of t-Boc-Aminooxy-PEG3-oxyamine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
t-Boc-Aminooxy-PEG3-oxyamine undergoes several types of reactions, including:
Oxime formation: The terminal oxyamine group reacts with aldehydes and ketones to form stable oxime bonds.
Hydroxylamine formation: In the presence of a reductant, the oxime bond can be reduced to form a hydroxylamine linkage
Common Reagents and Conditions
Aldehydes and ketones: These are the primary reagents that react with the oxyamine group to form oxime bonds.
Reductants: Common reductants such as sodium borohydride can be used to reduce oxime bonds to hydroxylamine linkages
Major Products Formed
Oxime bonds: Formed by the reaction of the oxyamine group with aldehydes and ketones.
Hydroxylamine linkages: Formed by the reduction of oxime bonds
相似化合物的比较
Similar Compounds
t-Boc-Aminooxy-PEG2-oxyamine: Similar structure but with a shorter PEG linker.
t-Boc-Aminooxy-PEG4-oxyamine: Similar structure but with a longer PEG linker.
Aminooxy-PEG3-oxyamine: Lacks the t-Boc protection group .
Uniqueness
t-Boc-Aminooxy-PEG3-oxyamine is unique due to its balanced PEG linker length, which provides optimal solubility and stability for various applications. The t-Boc protection group ensures selective reactivity and stability during synthesis and storage .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O7/c1-13(2,3)22-12(16)15-21-11-9-19-7-5-17-4-6-18-8-10-20-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPICMCQWZAOHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130794 | |
| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062663-66-3 | |
| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


